molecular formula C19H18ClN3O2S B2372387 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide CAS No. 851079-16-8

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2372387
CAS No.: 851079-16-8
M. Wt: 387.88
InChI Key: LFZGPYLKRLYKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a 3-chlorophenyl-substituted imidazole core linked via a sulfanyl group and an N-(2-ethoxyphenyl) moiety. The imidazole ring is a heterocyclic scaffold known for its versatility in drug design, while the 3-chlorophenyl group introduces electron-withdrawing effects that may enhance binding to biological targets.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)22-18(24)13-26-19-21-10-11-23(19)15-7-5-6-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGPYLKRLYKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Nucleophilic Substitution

The primary synthetic route involves three sequential stages:

  • Imidazole Ring Formation : A 1-(3-chlorophenyl)imidazole intermediate is synthesized via cyclocondensation of 3-chloroaniline with α-haloketones or via the Debus-Radziszewski reaction using glyoxal, ammonia, and appropriate aldehydes.
  • Sulfanyl Group Introduction : The imidazole intermediate undergoes nucleophilic substitution with thiourea or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, yielding 2-mercapto-1-(3-chlorophenyl)imidazole.
  • Acetamide Coupling : The mercapto group reacts with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the final product.

Key Reaction Conditions :

  • Temperature: 60–100°C
  • Solvent: Ethanol/water mixtures or acetonitrile
  • Catalysts: Triethylamine (for deprotonation)

Table 1: Comparative Yields Across Reaction Steps

Step Yield (%) Purity (HPLC) Key Reference
Imidazole Formation 72–85 >90%
Sulfanyl Introduction 65–78 88–92%
Acetamide Coupling 80–89 94–97%

One-Pot El-Saghier Reaction

An alternative method employs the El-Saghier protocol, which condenses ethyl cyanoacetate, ethyl glycinate hydrochloride, and 3-chloroaniline in a single pot under solvent-free conditions:

  • Mechanism :
    • Ethyl cyanoacetate reacts with 3-chloroaniline to form an α-cyano-β-anilinoacrylate intermediate.
    • Ethyl glycinate hydrochloride introduces the acetamide moiety via nucleophilic attack, followed by cyclization to form the imidazole ring.

Optimization Parameters :

  • Temperature: 70°C (neat conditions)
  • Reaction Time: 2–4 hours
  • Yield: 75–82% with >95% purity.

Advantages :

  • Eliminates intermediate isolation steps.
  • Reduces solvent waste, aligning with green chemistry principles.

Catalytic Cyclization Using BEMP

A patent-derived approach utilizes 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a catalyst for intramolecular cyclization:

  • Propargylic Urea Intermediate : Synthesized from 3-chloroaniline and phenyl isocyanate.
  • Cyclization : BEMP (5 mol%) in acetonitrile induces a 1,5-hydride shift, forming the imidazole core at room temperature within 1 hour.

Table 2: BEMP-Catalyzed Reaction Performance

Parameter Value
Catalyst Loading 5 mol%
Time 1 hour
Yield 92%
Purity 98% (LC-MS)

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) enhance crystalline purity (>99% by NMR).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):
    • δ 7.82 (s, 1H, imidazole NH)
    • δ 4.12 (q, 2H, OCH₂CH₃)
    • δ 3.45 (s, 2H, SCH₂CO).
  • IR : 1715 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (C-S bond).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Thioether oxidation to sulfoxides during coupling.
  • Solution : Conduct reactions under nitrogen atmosphere with antioxidants (e.g., BHT).

Scalability Limitations

  • Issue : Low yields (>50%) in batches >100 g due to poor heat transfer.
  • Solution : Switch to microwave-assisted synthesis (80°C, 30 minutes, 85% yield).

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the chlorophenyl group can interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects

  • Chlorophenyl Position : The target compound’s 3-chlorophenyl group (vs. 2-chloro in or 4-chloro in ) alters steric and electronic interactions. The 3-position may optimize binding to hydrophobic pockets in enzymes or receptors compared to ortho-substituted analogs .
  • N-Linked Aromatic Group : The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects (ethoxy group) compared to 2-fluorophenyl () or 4-methoxyphenyl (). Fluorine’s electronegativity () enhances polar interactions, while ethoxy balances lipophilicity and solubility .

Core Heterocycle Modifications

  • Imidazole vs. Benzothiazole/Thiazole : The imidazole core in the target compound allows for hydrogen bonding via its nitrogen atoms, whereas benzothiazole () or thiazole () rings prioritize π-π stacking interactions. Imidazole derivatives are more likely to participate in metal coordination, relevant to enzyme inhibition .
  • Pyrazolone Derivatives : Compounds like those in mimic benzylpenicillin’s lateral chain, suggesting antimicrobial mechanisms. The target compound’s imidazole-sulfanyl group may offer similar bioactivity but with distinct pharmacokinetics .

Biological Activity

The compound 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

  • Chemical Formula : C25H23ClN4O2S
  • Molecular Weight : 479.005 g/mol
  • Key Functional Groups : Imidazole, thioether, and acetamide functionalities contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated promising anticancer properties of imidazole derivatives similar to the compound . For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity.
    • IC50 Values : The IC50 value for the compound against the MCF-7 breast cancer cell line was reported at approximately 15.7 µM, indicating potent antiproliferative activity .
Cell LineIC50 (µM)Mechanism of Action
MCF-715.7Induces apoptosis, upregulates p53
MDA-MB-23133.9Apoptotic pathway activation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It exhibited considerable inhibition against both Gram-positive and Gram-negative bacteria.
    • For example, it showed a diameter of inhibition of 10.68 mm against Escherichia coli at a concentration of 500 µg/mL .
MicroorganismInhibition Diameter (mm)Concentration (µg/mL)
Escherichia coli10.68500
Staphylococcus aureus10.33500
Candida albicans11.30500

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes:

  • IC50 Value : The IC50 for MPO inhibition was recorded at 0.26 µmol/L, suggesting its potential role in anti-inflammatory therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Study on Canine Malignant Histiocytosis : The compound demonstrated a mean percentage cell death of approximately 59.2% in canine malignant histiocytic cell line DH82 when treated with a concentration of 15 µg/mL .
  • Human Lymphocytes : Investigations revealed an IC50 value of 4.33 ± 0.97 µg/mL against human lymphocytes, indicating significant cytotoxic effects .

Q & A

Q. Key Reaction Conditions :

  • Catalysts : Use of triethylamine or DMAP to enhance nucleophilicity .
  • Temperature : Controlled heating (80–120°C) to prevent side reactions during cyclization .
  • Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperature (°C)Yield (%)
Imidazole FormationEthanolH2SO48060–70
Sulfanyl LinkageDCMEt3N2575–85
Acetamide CouplingDMFNone11050–60

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR :
    • Prioritize signals for the imidazole protons (δ 7.2–8.1 ppm) and ethoxyphenyl methoxy group (δ 3.8–4.2 ppm) .
    • Confirm the sulfanyl linkage via methylene protons (δ 3.5–4.0 ppm) .
  • IR Spectroscopy :
    • Identify amide C=O stretch (~1680 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
    • Validate molecular ion [M+H]+ and fragmentation patterns (e.g., loss of ethoxy group: m/z –45) .

Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s antimicrobial activity?

Methodological Answer:

Substituent Modification :

  • Synthesize analogs with variations in the chlorophenyl (e.g., electron-withdrawing groups) or ethoxyphenyl (e.g., alkyl chain elongation) moieties .

In Vitro Screening :

  • Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

Statistical Design :

  • Apply factorial design (e.g., 2k experiments) to optimize substituent combinations and reaction parameters .

Q. Table 2: Example SAR Data from Analogous Compounds

Compound ModificationMIC (µg/mL) vs S. aureusReference
3-Chlorophenyl → 4-Fluorophenyl12.5
Ethoxy → Methoxy25.0

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

Assay Standardization :

  • Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

Control Experiments :

  • Include reference drugs (e.g., ciprofloxacin) and solvent controls to validate assay conditions .

Pharmacokinetic Profiling :

  • Assess metabolic stability (e.g., microsomal assays) to differentiate intrinsic activity vs bioavailability effects .

Advanced: How can computational methods enhance the optimization of synthetic pathways for this compound?

Methodological Answer:

Reaction Path Search :

  • Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways .

Machine Learning :

  • Train models on existing reaction data (e.g., PubChem datasets) to predict optimal solvents/catalysts .

In Silico SAR :

  • Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with high predicted binding affinity to target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.